molecular formula C12H12N2O2S B8767378 N-(2-pyridin-4-ylphenyl)methanesulfonamide

N-(2-pyridin-4-ylphenyl)methanesulfonamide

Cat. No.: B8767378
M. Wt: 248.30 g/mol
InChI Key: CMBQHYPKNXJEFM-UHFFFAOYSA-N
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Description

N-(2-pyridin-4-ylphenyl)methanesulfonamide is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-4-ylphenyl)methanesulfonamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridyl group is coupled with a halogenated phenyl sulfone under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-4-ylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various sulfone and amine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2-pyridin-4-ylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and antimicrobial properties. It has shown promise in the development of selective COX-2 inhibitors, which are used to treat pain and inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-pyridin-4-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The sulfonyl group plays a crucial role in the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyridin-4-ylphenyl)methanesulfonamide stands out due to its unique combination of a pyridyl and phenyl sulfone moiety. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-(2-pyridin-4-ylphenyl)methanesulfonamide

InChI

InChI=1S/C12H12N2O2S/c1-17(15,16)14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-9,14H,1H3

InChI Key

CMBQHYPKNXJEFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(4-pyridyl)phenylamine (Step b) (500 mg, 2.9 mmol) in 1,2-dichloroethane (35 mL) was stirred magnetically under N2 in a 100 mL round-bottomed flask at 25° C. The solution was treated with TEA (Aldrich) (400 μL, 2.9 mmol) followed by methanesulfonyl chloride (Aldrich) (230 μL, 335 mg, 2.9 mmol). The vessel was heated in a 50° C. oil bath for 3 h. The reaction mixture was concentrated in vacuo and the resulting residue was partitioned between EtOAc (100 mL) and satd NaHCO3 (50 mL). The organic layer was washed with satd NaCl (50 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford a yellow oil. To the oil was added 5:25:75 1 M NH3/MeOH:EtOAc:hexane (10 mL). A yellow precipitate formed which was collected by filtration and dried in vacuo at 40° C. to afford the title compound as a yellow solid (480 mg). MS (ESI, pos. ion) m/z: 249 (M+1); (ESI, neg. ion) m/z: 247 (M−1). Calc'd for C12H12N2O2S: 248.30.
Quantity
500 mg
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reactant
Reaction Step One
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35 mL
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solvent
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TEA
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400 μL
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230 μL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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